molecular formula C13H13N3O2 B11470543 4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11470543
M. Wt: 243.26 g/mol
InChI Key: DSVSLVDQCXZABI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring The presence of a methoxyphenyl group at the 4-position of the pyrazole ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be achieved through various synthetic routes. One common method involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene-catalyzed conditions. This reaction is known for its mild conditions, broad substrate scope, and high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. Studies have shown that this compound can inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . Molecular docking and dynamics studies have provided insights into the binding interactions of this compound with tubulin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and its potent anticancer activity. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H13N3O2/c1-18-9-4-2-8(3-5-9)10-6-12(17)15-13-11(10)7-14-16-13/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17)

InChI Key

DSVSLVDQCXZABI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3

Origin of Product

United States

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